(5-Tert-butyl-2-methoxyphenyl)acetic acid
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Overview
Description
(5-Tert-butyl-2-methoxyphenyl)acetic acid is an organic compound with the molecular formula C13H18O3. It is characterized by a tert-butyl group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its versatility and is used in various fields such as pharmaceuticals, organic synthesis, and material science .
Scientific Research Applications
(5-Tert-butyl-2-methoxyphenyl)acetic acid is extensively used in scientific research due to its versatility. Some of its applications include:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is utilized in the development of new materials with specific properties.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that (5-Tert-butyl-2-methoxyphenyl)acetic acid may also interact with various cellular targets.
Mode of Action
The compound’s tert-butyl group provides steric hindrance, influencing the reactivity of the molecule during reactions. Additionally, the methoxy group activates the aromatic ring towards electrophilic substitution reactions.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-tert-butyl-2-methoxyphenyl)acetic acid typically involves the reaction of 5-tert-butyl-2-methoxybenzaldehyde with a suitable reagent to introduce the acetic acid functionality. One common method is the use of a Grignard reagent followed by oxidation. The reaction conditions often involve the use of solvents like diethyl ether or tetrahydrofuran (THF) and require careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic processes or continuous flow reactions. These methods aim to optimize the efficiency and cost-effectiveness of the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Tert-butyl-2-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .
Comparison with Similar Compounds
Similar Compounds
(5-Tert-butyl-2-methoxyphenyl)boronic acid: Similar in structure but contains a boronic acid group instead of an acetic acid moiety.
(5-Tert-butyl-2-methoxyphenyl)methanol: Contains a methanol group instead of an acetic acid moiety.
Uniqueness
(5-Tert-butyl-2-methoxyphenyl)acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-(5-tert-butyl-2-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)10-5-6-11(16-4)9(7-10)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEVDBGKOHNKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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